(8Z)-8-{2-[4-(diethylamino)phenyl]hydrazinylidene}-4-methyl-2H-furo[2,3-h]chromene-2,9(8H)-dione
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Overview
Description
(8E)-8-{2-[4-(DIETHYLAMINO)PHENYL]HYDRAZIN-1-YLIDENE}-4-METHYL-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a furochromene core with a hydrazinylidene substituent, making it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8E)-8-{2-[4-(DIETHYLAMINO)PHENYL]HYDRAZIN-1-YLIDENE}-4-METHYL-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the furochromene core, followed by the introduction of the hydrazinylidene group. Common reagents used in these reactions include diethylamine, phenylhydrazine, and various catalysts to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(8E)-8-{2-[4-(DIETHYLAMINO)PHENYL]HYDRAZIN-1-YLIDENE}-4-METHYL-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more saturated compound.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological molecules and potential as a biochemical probe.
Medicine: Exploring its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Potential use in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which (8E)-8-{2-[4-(DIETHYLAMINO)PHENYL]HYDRAZIN-1-YLIDENE}-4-METHYL-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N’-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives: These compounds share structural similarities and have been studied for their biological activities.
Organochlorine compounds: While structurally different, these compounds also exhibit diverse chemical properties and applications.
Uniqueness
What sets (8E)-8-{2-[4-(DIETHYLAMINO)PHENYL]HYDRAZIN-1-YLIDENE}-4-METHYL-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE apart is its unique combination of a furochromene core and a hydrazinylidene substituent
Properties
Molecular Formula |
C22H21N3O4 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
8-[[4-(diethylamino)phenyl]diazenyl]-9-hydroxy-4-methylfuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C22H21N3O4/c1-4-25(5-2)15-8-6-14(7-9-15)23-24-22-20(27)19-17(28-22)11-10-16-13(3)12-18(26)29-21(16)19/h6-12,27H,4-5H2,1-3H3 |
InChI Key |
KHANOYDYOSKUFP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=C(C3=C(O2)C=CC4=C3OC(=O)C=C4C)O |
Origin of Product |
United States |
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